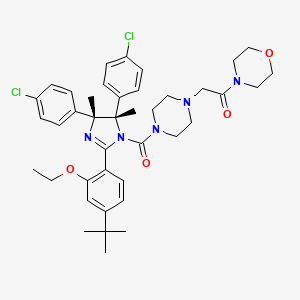

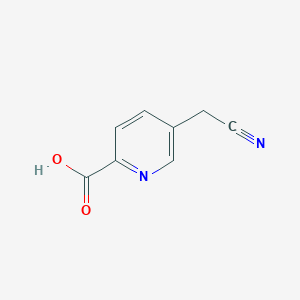

2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone

Übersicht

Beschreibung

The compound “p53 and MDM2 proteins-interaction-inhibitor racemic” is a small-molecule inhibitor designed to disrupt the interaction between the p53 protein and the mouse double minute 2 homologue (MDM2) protein. The p53 protein is a crucial tumor suppressor that regulates the cell cycle and induces apoptosis in response to cellular stress. MDM2 is a negative regulator of p53, promoting its ubiquitination and subsequent degradation. By inhibiting the interaction between p53 and MDM2, this compound aims to restore the tumor-suppressive function of p53, making it a promising candidate for cancer therapy .

Wissenschaftliche Forschungsanwendungen

The p53 and MDM2 proteins-interaction-inhibitor racemic has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Wirkmechanismus

Target of Action

The primary targets of the compound, also known as p53 and MDM2 proteins-interaction-inhibitor racemic, are the p53 protein and the MDM2 protein . The p53 protein, encoded by the tumor suppressor gene TP53, is one of the most important tumor suppressor factors in vivo . The MDM2 protein functions both as a ubiquitin ligase that recognizes the N-terminal transactivation domain of p53, leading to its degradation, and as an inhibitor of p53 transcriptional activation .

Mode of Action

The compound acts as an inhibitor that binds to the p53-binding domain of MDM2, aiming to disrupt the binding of MDM2 to p53 . This disruption blocks the degradation of p53, which then results in the induction of apoptosis of tumor cells, reversal of the immunosuppressive microenvironment, and triggering of immunogenic cell death .

Biochemical Pathways

The compound affects the p53-MDM2 negative feedback loop . In normal conditions, the p53 protein level is kept low by MDM2, which promotes p53 ubiquitination and its subsequent degradation . After stress stimuli, the MDM2-p53 interaction is disrupted, and p53 increases rapidly to activate p53 responses . The compound’s action disrupts this feedback loop, leading to increased levels of p53 and subsequent downstream effects such as growth arrest, DNA damage repair, and apoptosis .

Pharmacokinetics

It’s known that the compound competes for binding sites in the n-terminus of the mdm2 protein and p53 . This competition can block the binding between MDM2 and p53 and reduce the degradation of p53

Result of Action

The result of the compound’s action is the reactivation of the p53 pathway and the selective killing of tumor cells in a p53-dependent manner . This reactivation can lead to the induction of apoptosis of tumor cells, reversal of the immunosuppressive microenvironment, and triggering of immunogenic cell death .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, overexpression of MDM2 by gene amplification or single nucleotide polymorphism is documented in many cancer types . The occurrence of p53 mutations and overexpression of MDM2 are usually mutually exclusive, supporting the notion that MDM2 overexpression is responsible for driving the cancer phenotype by abolishing p53 activity . Therefore, the compound’s action, efficacy, and stability can be influenced by the genetic makeup of the tumor cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of p53 and MDM2 proteins-interaction-inhibitor racemic typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the reaction of a substituted imidazoline with phosgene to form a carbamoyl chloride intermediate. This intermediate is then treated with piperazine and a solution of hydrogen chloride in ether to yield the racemic inhibitor .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, large-scale production may require the development of efficient and scalable reaction conditions, including the use of continuous flow reactors and automated synthesis platforms .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Racemisches p53- und MDM2-Protein-Interaktionsinhibitor unterliegt während seiner Synthese hauptsächlich Substitutionsreaktionen. Die wichtigsten Schritte beinhalten die Bildung von Carbamoylchlorid und dessen anschließende Reaktion mit Piperazin .

Häufige Reagenzien und Bedingungen

Phosgen: Wird zur Bildung des Carbamoylchlorid-Zwischenprodukts verwendet.

Piperazin: Reagiert mit dem Carbamoylchlorid, um das Endprodukt zu bilden.

Chlorwasserstoff in Ether: Wird verwendet, um die abschließende Kupplungsreaktion zu erleichtern.

Hauptprodukte

Das Hauptprodukt dieser Reaktionen ist der racemische Inhibitor, der eine Mischung aus zwei Enantiomeren ist. Diese Enantiomere können getrennt und gereinigt werden, um die gewünschte Verbindung mit hoher enantiomerer Reinheit zu erhalten .

Wissenschaftliche Forschungsanwendungen

Racemisches p53- und MDM2-Protein-Interaktionsinhibitor hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Medizin: Wird als potenzieller Therapeutikum für die Behandlung von Krebserkrankungen untersucht, die die Überexpression von MDM2 oder die Inaktivierung von p53 beinhalten

Wirkmechanismus

Racemisches p53- und MDM2-Protein-Interaktionsinhibitor übt seine Wirkung aus, indem es an die p53-Bindungsstelle von MDM2 bindet. Diese Bindung stört die Interaktion zwischen p53 und MDM2 und verhindert die Ubiquitinierung und den Abbau von p53. Dadurch steigen die p53-Spiegel, was zur Aktivierung seiner tumorsuppressiven Funktionen führt, darunter Zellzyklusarretierung und Apoptose .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nutlin-3a: Ein bekannter MDM2-Inhibitor, der auch die p53-MDM2-Interaktion stört.

Terphenyl-Derivate: Entwickelt, um die α-helikale Struktur des p53-N-terminalen Peptids nachzuahmen und die p53-MDM2-Interaktion zu hemmen.

Einzigartigkeit

Racemisches p53- und MDM2-Protein-Interaktionsinhibitor ist in seiner racemischen Natur einzigartig, wodurch eine Mischung aus Enantiomeren bereitgestellt wird, die einzeln getrennt und untersucht werden können. Dies ermöglicht ein umfassenderes Verständnis der biologischen Aktivität der Verbindung und ihrer potenziellen therapeutischen Anwendungen .

Eigenschaften

IUPAC Name |

2-[4-[(4R,5S)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49Cl2N5O4/c1-7-51-34-26-30(38(2,3)4)12-17-33(34)36-43-39(5,28-8-13-31(41)14-9-28)40(6,29-10-15-32(42)16-11-29)47(36)37(49)46-20-18-44(19-21-46)27-35(48)45-22-24-50-25-23-45/h8-17,26H,7,18-25,27H2,1-6H3/t39-,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZBZZRLUQDRII-PVXQIPPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@]([C@](N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49Cl2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678914 | |

| Record name | 2-{4-[(4R,5S)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939983-14-9 | |

| Record name | 2-{4-[(4R,5S)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine](/img/structure/B1392751.png)

![3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392754.png)

![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B1392757.png)

![1-Thia-4-azaspiro[4.6]undecane hydrochloride](/img/structure/B1392758.png)

![Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate](/img/structure/B1392770.png)

![[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B1392773.png)